Bis(4-nitrobenzyl) hydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

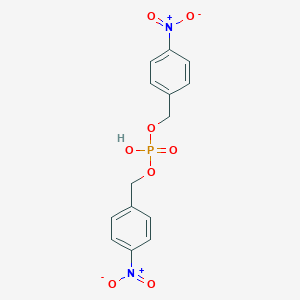

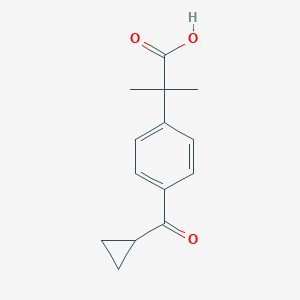

“Bis(4-nitrobenzyl) hydrogen phosphate” belongs to the class of organic compounds known as aryl phosphodiesters . It has a molecular formula of C14H13N2O8P, an average mass of 368.235 Da, and a monoisotopic mass of 368.040955 Da .

Synthesis Analysis

The synthesis of “Bis(4-nitrobenzyl) hydrogen phosphate” involves reacting 4-methylbenzylamine (4MLBA) and orthophosphoric acid in a 2:1 stoichiometric ratio using a slow evaporation solution growth method . The structure of the grown crystal is solved and its space group is found to be P1 .Molecular Structure Analysis

The molecular structure of “Bis(4-nitrobenzyl) hydrogen phosphate” is available as a 2D Mol file or as a computed 3D SD file . The structure of the grown crystal is solved and its space group is found to be P1 .Chemical Reactions Analysis

The reaction kinetics and the mechanism of hydrolysis of “Bis(4-nitrobenzyl) hydrogen phosphate” have been investigated .Physical And Chemical Properties Analysis

“Bis(4-nitrobenzyl) hydrogen phosphate” has a molecular weight of 368.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 6 .Scientific Research Applications

Flame Retardancy in Polymers

Bis(4-nitrobenzyl) hydrogen phosphate has been studied for its application in enhancing flame retardancy and smoke suppression in polymers. Specifically, it has been used to modify layered double hydroxides derived from red mud in thermoplastic polyurethanes. This modification has shown to significantly reduce the peak heat release rate in combustion tests, indicating an improvement in flame retardancy .

Catalyst for Hydrolysis Reactions

This compound has been utilized as a substrate in the study of nanostructured manganese oxides as catalysts. These catalysts have demonstrated high activity in the hydrolysis of Bis(4-nitrobenzyl) hydrogen phosphate, which is a model for phosphate diester-based substrates. Such catalytic activity is crucial for understanding the breakdown of organic molecules under mild conditions .

Mechanism of Action

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

Safety and Hazards

Future Directions

The nanostructured MnOx exhibited high catalytic activity in the hydrolysis of phosphate diester-based substrate “Bis(4-nitrobenzyl) hydrogen phosphate” at 328 K . Furthermore, MnOx specimens were also studied in the decomposition of methanol to carbon monoxide and hydrogen as a potential alternative fuel .

properties

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Butanetetrol,1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]-2-pyrazinyl]-, (1R,2S,3R)-](/img/structure/B29378.png)